molecular formula C12H15F3O2S B8078605 1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene

1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene

Cat. No.: B8078605
M. Wt: 280.31 g/mol
InChI Key: ZHRKEXGXYUCWLU-UHFFFAOYSA-N
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Description

The compound identified as “1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and reactions to appreciate its role in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: Selection of appropriate starting materials based on the desired functional groups.

    Reaction Conditions: Optimization of temperature, pressure, and solvents to achieve the desired product.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Industrial Production Methods

Industrial production methods for 1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or Continuous Processes: Depending on the scale and demand, either batch or continuous processes may be employed.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Appropriate solvents to dissolve reactants and facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds.

Scientific Research Applications

1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of materials or as a component in industrial processes.

Mechanism of Action

The mechanism by which 1-(4-Methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors or enzymes to modulate biological activity.

    Pathway Modulation: Influence on biochemical pathways to achieve desired effects.

Properties

IUPAC Name

1-(4-methylsulfanylbutoxy)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O2S/c1-18-9-5-4-8-16-10-6-2-3-7-11(10)17-12(13,14)15/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRKEXGXYUCWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCOC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCCOC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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